Molecular Weight and Halogen Content Differentiate the Title Compound from the 2-Chloro-5-(1H-tetrazol-1-yl)benzamide Analog
The title compound (C₁₇H₁₇N₅OS, MW 339.42 g/mol) lacks the chlorine atom and trifluoromethyl group present in the Bayer HPPD inhibitor lead 2-chloro-3-(methylsulfanyl)-N-(1-methyl-1H-tetrazol-5-yl)-4-(trifluoromethyl)benzamide [1]. A closer direct analog is 2-chloro-N-[3-(methylsulfanyl)phenyl]-5-(1H-tetrazol-1-yl)benzamide (CAS 1144459-36-8, C₁₅H₁₂ClN₅OS, MW 345.8 g/mol). The title compound replaces the chlorine with methyl groups, reducing molecular weight by ~6.4 g/mol and eliminating the halogen atom, which alters lipophilicity and metabolic stability .
| Evidence Dimension | Molecular weight and elemental composition |
|---|---|
| Target Compound Data | MW 339.42 g/mol; C₁₇H₁₇N₅OS; 0 halogen atoms |
| Comparator Or Baseline | 2-chloro-N-[3-(methylsulfanyl)phenyl]-5-(1H-tetrazol-1-yl)benzamide; MW 345.8 g/mol; C₁₅H₁₂ClN₅OS; 1 chlorine atom |
| Quantified Difference | ΔMW = -6.4 g/mol; presence of 2 methyl groups replaces 1 chlorine; tetrazole position shifted from 5- to 2-position on benzamide ring |
| Conditions | Structural comparison based on molecular formula and chemical identity; no biological assay data available |
Why This Matters
Halogen content influences metabolic stability, lipophilicity, and potential for halogen bonding with biological targets; the methyl-for-chloro substitution likely produces a distinct ADME and target-binding profile.
- [1] WO2015078828A3 – Bayer CropScience AG, 2015. Discloses 2-chloro-3-(methylsulfanyl)-N-(1-methyl-1H-tetrazol-5-yl)-4-(trifluoromethyl)benzamide as a reference HPPD inhibitor. View Source
